N,4-diethylaniline
Overview
Description
Molecular Structure Analysis
The molecular weight of N,4-diethylaniline is 149.2328 . The IUPAC Standard InChI is InChI=1S/C10H15N/c1-3-11(4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 . The IUPAC Standard InChIKey is GGSUCNLOZRCGPQ-UHFFFAOYSA-N . The CAS Registry Number is 91-66-7 .Physical And Chemical Properties Analysis
N,4-diethylaniline is insoluble in water . It has a flash point of 185°F . It is strongly corrosive and irritating to skin, eyes, and mucous membranes .Scientific Research Applications
Reactivity Patterns and Radical Cations
N,N-Dimethylaniline and N,N-diethylaniline react with Cu2+ to form amine radical cations, which in the absence of nucleophiles dimerize to give tetraalkylbenzidines. This dimerization can be monitored by absorption spectroscopy. In the presence of nucleophiles, these radical cations undergo nucleophilic substitution to yield para-substituted dialkylanilines in good yields (Kirchgessner, Sreenath, & Gopidas, 2006).
Corrosion Inhibition
A Schiff base derivative with two pyridine rings and two benzene rings, 4-(((4-(bis(pyridin-2-ylmethyl) amino) phenyl) imino) methyl)-N,N-diethylaniline, has been synthesized and proven to be an effective corrosion inhibitor. It demonstrates mixed-type inhibition and adheres to the Langmuir adsorption isotherm. Surface analysis and quantum chemical calculations have established its efficiency and adsorption behavior (Ji et al., 2016).
Chemical Ionization and Protonation
The protonation of N-alkylanilines, including N,N-diethylaniline, has been studied using different chemical ionization methods. It reveals significant insights into the molecular behavior and fragmentation patterns of these compounds (Harrison & Tu, 2000).
Catalytic Synthesis
N,N-diethylaniline has been synthesized under various conditions, with different catalysts like tetraethyl ammonium hydroxide and tetramethy ammonium hydroxide. The studies include the optimization of reaction conditions and the exploration of the effects of various factors on the yield of the product https://consensus.app/papers/study-phase-transfer-synthesis-ndiethylaniline-chun/c3cff0c7f7745148ba7706e90869b28f/?utm_source=chatgpt" target="_blank">(Qing-wei, 2003; Chun, 2006)
Photophysical Properties and Dye Synthesis
N,N-diethylaniline has been used in the synthesis of photoactive azoimine dyes. The structural and photophysical behaviors of these compounds have been comprehensively analyzed, indicating their potential in various applications, including those involving organic non-linear optical (NLO) characters (Yoopensuk et al., 2012).
Infrared Spectroscopy
The vibrational overtone spectra of N,N-diethylaniline have been studied using local mode models, providing detailed insights into its structural and electron interaction dynamics (Shaji, Eappen, Rasheed, & Nair, 2004).
Safety And Hazards
N,4-diethylaniline is moderately toxic by inhalation, absorption, and ingestion . It can cause damage to organs through prolonged or repeated exposure . It may be fatal if inhaled, swallowed, or absorbed through the skin . Exposure can cause nausea, dizziness, headache, damage to the eyes, and blood effects .
properties
IUPAC Name |
N,4-diethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N/c1-3-9-5-7-10(8-6-9)11-4-2/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FULYIGBEGXLDLX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10423923 | |
Record name | N-ethyl-p-Ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N,4-diethylaniline | |
CAS RN |
4960-26-3 | |
Record name | N-ethyl-p-Ethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10423923 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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